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Compound of Interest

3-Bromo-5-
Compound Name: ) ) )
isobutoxyphenylboronic acid

cat. No.: B1523251

An In-depth Technical Guide to 3-Bromo-5-isobutoxyphenylboronic Acid: Properties,
Synthesis, and Application

Introduction

3-Bromo-5-isobutoxyphenylboronic acid, with CAS Number 918904-39-9, is a specialized
arylboronic acid that serves as a critical building block in modern organic and medicinal
chemistry.[1][2] Its unique trifunctional structure—featuring a reactive boronic acid group, a
synthetically versatile bromine atom, and a sterically influencing isobutoxy ether group—makes
it a valuable intermediate for constructing complex molecular architectures. This guide provides
an in-depth analysis of its chemical properties, offers expert insights into its synthesis and
handling, and details its primary application in palladium-catalyzed cross-coupling reactions,
which are fundamental to contemporary drug discovery and materials science.[3]

This document is intended for researchers, synthetic chemists, and drug development
professionals who require a comprehensive understanding of this reagent to effectively
leverage its synthetic potential while ensuring operational safety and reproducibility.

Core Chemical and Physical Properties

A precise understanding of a reagent's physical and chemical properties is foundational to its
successful application in synthesis. While extensive experimental data for this specific
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compound is not widely published, its core identifiers are well-established, and its properties
can be reliably inferred from its structure and comparison to analogous compounds.

Table 1: Key Identifiers and Properties

Property Value Source(s)

[3-bromo-5-(2-

IUPAC Name methylpropoxy)phenyl]boronic N/A
acid

CAS Number 918904-39-9 [1][2]

Molecular Formula C10H14BBrOs [1112]

Molecular Weight 272.93 g/mol [1][2]
Expected to be a white to off-

Appearance ] ) General Knowledge
white solid

Expected to be soluble in
organic solvents like THF,

Solubility Dioxane, DMF, and DMSO. General Knowledge
The ether linkage enhances

organo-solubility.

Store refrigerated at 2-8°C
Storage Conditions under an inert atmosphere [4]

(e.g., Argon or Nitrogen).[4]

Arylboronic acids are known to be hygroscopic and can undergo dehydration to form cyclic
trimeric anhydrides known as boroxines. This transformation can complicate accurate massing
and stoichiometry calculations in reactions. Therefore, proper storage in a dry, inert
environment is critical to maintaining the compound's integrity.[1]

Synthesis and Purification

The synthesis of arylboronic acids is a well-established process in organic chemistry. The most
common and reliable method involves the reaction of an organometallic reagent, typically a
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Grignard or organolithium species, with a trialkyl borate ester at low temperatures, followed by

acidic hydrolysis.[5]

Retrosynthetic Analysis & Proposed Synthesis Protocol

A logical synthetic route to 3-Bromo-5-isobutoxyphenylboronic acid starts from 1,3-dibromo-

5-fluorobenzene, proceeding through a nucleophilic aromatic substitution to install the

isobutoxy group, followed by formation of a Grignard reagent and subsequent borylation.

Step-by-Step Synthesis Protocol (lllustrative)

e PART A: Synthesis of 1,3-Dibromo-5-isobutoxybenzene

[e]

To a solution of sodium isobutoxide (prepared by reacting sodium hydride with isobutanol)
in anhydrous DMF, add 1,3-dibromo-5-fluorobenzene.

Heat the reaction mixture to facilitate the nucleophilic aromatic substitution.

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

Upon completion, perform an aqueous work-up and extract the product with a suitable
organic solvent (e.g., ethyl acetate). Purify by column chromatography to yield the
isobutoxy-substituted dibromobenzene.

e PART B: Synthesis of 3-Bromo-5-isobutoxyphenylboronic acid

o

Grignard Formation: In a flame-dried, three-neck flask under an inert atmosphere of argon,
add magnesium turnings. Add a solution of 1,3-dibromo-5-isobutoxybenzene in anhydrous
THF. Gentle heating or the addition of a small crystal of iodine may be required to initiate
the reaction. The selective formation of the Grignard reagent at one of the C-Br bonds is
anticipated due to statistical probability and subtle electronic differences, though formation
of the di-Grignard is a potential side reaction.

Borylation: Cool the resulting Grignard solution to -78°C using a dry ice/acetone bath.
Slowly add a solution of trimethyl borate or triisopropyl borate in anhydrous THF dropwise,
maintaining the low temperature to prevent over-addition and side reactions.
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o Hydrolysis: After the addition is complete, allow the mixture to warm slowly to room
temperature. Quench the reaction by carefully adding it to a cold, dilute solution of
hydrochloric acid (e.g., 1M HCI).

o Work-up and Isolation: Stir the biphasic mixture vigorously to ensure complete hydrolysis
of the borate ester. Separate the organic layer, and extract the aqueous layer with ethyl
acetate. Combine the organic extracts, wash with brine, and dry over anhydrous sodium
Sulfate.

o Purification: Concentrate the solution under reduced pressure. The crude product can be
purified by recrystallization or by an acid-base extraction procedure. To do this, dissolve
the crude material in an organic solvent and extract with a basic agueous solution (e.g.,
NaOH). The boronic acid will deprotonate and move to the aqueous layer, leaving non-
acidic organic impurities behind. The aqueous layer is then re-acidified, and the purified
boronic acid is extracted back into an organic solvent.

1,3-Dibromo-5-isobutoxybenzene
1.Mg, THF Y 7777
2. B(OR)s, -78°C
3. H:0*

1,3-Dibromo-5-fluorobenzene Nucleophilic Aromatic
+ Sodium Isobutoxide Substitution (SNAr)

3-Bromo-5-isobutoxyphenylboronic acid

Grignard Formation
& Borylation

Click to download full resolution via product page

Caption: Proposed synthesis workflow for the target compound.

Reactivity Profile: The Suzuki-Miyaura Cross-
Coupling Reaction

The paramount application of 3-Bromo-5-isobutoxyphenylboronic acid is its use as a
nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed
process is one of the most powerful and versatile methods for forming carbon-carbon bonds,
particularly in the synthesis of biaryl compounds.[6][7]
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The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst
that cycles between the Pd(0) and Pd(Il) oxidation states.[8]

o Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-
halogen bond of an aryl halide (the electrophilic partner). This oxidizes the palladium to
Pd(ll), forming a square planar intermediate.[6]

o Transmetalation: The boronic acid must first be activated by a base (e.g., K2COs, Cs2C0s) to
form a more nucleophilic boronate species.[9] This boronate then transfers its organic group
(the 3-bromo-5-isobutoxyphenyl moiety) to the Pd(ll) center, displacing the halide. This is the
key bond-forming step from the perspective of the boronic acid.

e Reductive Elimination: The two organic groups on the palladium complex rearrange to a cis
orientation and are then eliminated from the metal center, forming the new C-C bond of the
biaryl product. This step regenerates the catalytically active Pd(0) species, which can then
re-enter the cycle.[7]
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Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Protodeboronation: A Key Side Reaction
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A common and often detrimental side reaction for arylboronic acids is protodeboronation,
where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[10] This
process consumes the boronic acid, reducing the yield of the desired cross-coupled product.
Protodeboronation can be promoted by acidic or basic conditions and is particularly
problematic for electron-rich or sterically hindered arylboronic acids.[10][11] To minimize this
side reaction, reaction conditions such as the choice of base, solvent, and temperature must be
carefully optimized. In some cases, using an excess of the boronic acid reagent may be
necessary to drive the desired coupling to completion.[7]

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative protocol for the Suzuki-Miyaura coupling of 3-Bromo-5-
isobutoxyphenylboronic acid with a generic aryl iodide. Note: This protocol should be
optimized for specific substrates.

Materials:

3-Bromo-5-isobutoxyphenylboronic acid (1.2 equivalents)

Aryl iodide (1.0 equivalent)

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)4] (0.05 equivalents)

Potassium Carbonate (K2COs), anhydrous (2.0 equivalents)

1,4-Dioxane and Water (e.g., 4:1 mixture), deoxygenated

Standard glassware for inert atmosphere reactions
Procedure:

o Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and
reflux condenser, add the aryl iodide (1.0 eq), 3-Bromo-5-isobutoxyphenylboronic acid
(1.2 eq), and potassium carbonate (2.0 eq).

e Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and argon (or
nitrogen) three times to establish an inert atmosphere.
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Solvent Addition: Add the deoxygenated dioxane/water solvent mixture via syringe. Stir the
suspension for 10-15 minutes to ensure good mixing.

Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst, Pd(PPhs)a
(0.05 eq).

Reaction: Heat the reaction mixture to 80-100°C and stir vigorously. Monitor the reaction
progress by TLC or LC-MS.

Work-up: Upon completion, cool the reaction to room temperature. Add water and extract the
product with ethyl acetate (3x).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Naz2S0a), filter, and concentrate under reduced pressure. The crude product can be purified
by flash column chromatography on silica gel.
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Caption: General workflow for a Suzuki-Miyaura coupling experiment.

Applications in Drug Discovery and Materials
Science

Arylboronic acids are foundational building blocks in medicinal chemistry. The C-C bonds
forged through Suzuki couplings create the core scaffolds of numerous pharmacologically
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active molecules. The boronic acid functional group itself has been incorporated directly into
drugs, most notably the proteasome inhibitor Bortezomib (Velcade®), which was the first FDA-
approved drug in this class for treating multiple myeloma.[4]

The specific utility of 3-Bromo-5-isobutoxyphenylboronic acid has been demonstrated in the
field of materials science. It has been used in a Suzuki-Miyaura polycondensation reaction to
create high-molecular-weight conjugated polymers.[3] This application highlights its role in
constructing complex, repeating molecular units, which is essential for developing novel
organic materials with tailored electronic or photophysical properties. The bromine atom on the
phenyl ring is retained in the product, offering a handle for further downstream functionalization
or subsequent cross-coupling reactions.

Safety, Handling, and Storage

Proper handling and storage are crucial for ensuring user safety and maintaining the chemical's
integrity.

e Handling: Always handle 3-Bromo-5-isobutoxyphenylboronic acid in a well-ventilated
fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety
goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact
with skin and eyes.

o Storage: The compound should be stored in a tightly sealed container under an inert
atmosphere (argon or nitrogen) to prevent degradation from moisture and air.[4]
Refrigeration at 2-8°C is recommended for long-term stability.[4]

» Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Table 2: General GHS Hazard and Precautionary Statements for Arylboronic Acids
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Category

Code Statement Source(s)

Hazard

H302 Harmful if swallowed.

H315

Causes skin irritation.

H319

Causes serious eye
irritation.

H335

May cause respiratory

irritation.

Precautionary

P261 Avoid breathing dust.

P264

Wash skin thoroughly

after handling.

P280

Wear protective

gloves/eye protection.

P302+P352

IF ON SKIN: Wash
with plenty of soap

and water.

P305+P351+P338

IF IN EYES: Rinse
cautiously with water
for several minutes.
Remove contact
lenses, if present and
easy to do. Continue

rinsing.

P403+P233

Store in a well-
ventilated place. Keep
container tightly

closed.

P501

Dispose of
contents/container to
an approved waste

disposal plant.
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Note: This table provides general guidance. Users must consult the specific Safety Data Sheet
(SDS) provided by the supplier for the most accurate and complete safety information.

Conclusion

3-Bromo-5-isobutoxyphenylboronic acid is a highly functionalized and valuable reagent for
advanced organic synthesis. Its utility is primarily demonstrated through its participation in the
Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern C-C bond formation. A
thorough understanding of its synthesis, reactivity, potential side reactions like
protodeboronation, and proper handling procedures enables chemists to effectively utilize this
building block for the creation of novel pharmaceuticals, agrochemicals, and advanced
materials. As the demand for complex molecular architectures grows, the importance of
versatile intermediates like this one will continue to expand.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [3-Bromo-5-isobutoxyphenylboronic acid chemical
properties]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1523251#3-bromo-5-isobutoxyphenylboronic-acid-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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